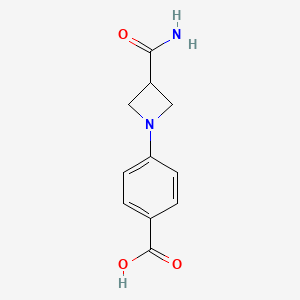

4-(3-Carbamoylazetidin-1-yl)benzoic acid

Description

4-(3-Carbamoylazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a four-membered azetidine ring substituted with a carbamoyl group (-CONH₂) at the 3-position. The azetidine ring, a strained heterocycle, is linked to the para position of the benzoic acid scaffold. This structural combination confers unique physicochemical and pharmacological properties. Such compounds are frequently explored as intermediates in drug discovery, particularly for antibacterial and anti-inflammatory applications .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

4-(3-carbamoylazetidin-1-yl)benzoic acid |

InChI |

InChI=1S/C11H12N2O3/c12-10(14)8-5-13(6-8)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H2,12,14)(H,15,16) |

InChI Key |

XVLMMQTVYNAZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)C(=O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoylazetidin-1-yl)benzoic acid typically involves the condensation of benzoic acid derivatives with azetidine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoylazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted azetidine derivatives.

Scientific Research Applications

4-(3-Carbamoylazetidin-1-yl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoylazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Azetidine vs. The carbamoyl group in the target compound contrasts with SS3’s chloro and hydroxyphenyl groups, which increase lipophilicity but reduce solubility .

Carbamoyl vs. Triazole/Amino Groups: The triazole in ’s compound offers aromaticity and metal-chelating ability, whereas the carbamoyl group provides hydrogen-bonding sites for target recognition .

Pharmacological Implications: Azetidinones (e.g., SS3) are associated with antibacterial activity due to β-lactam-like reactivity . The carbamoyl variant may exhibit broader-spectrum activity with reduced toxicity. Thiazolidinones (e.g., SS4) are linked to antifungal and CNS modulation, likely due to sulfur’s electron-rich nature and structural mimicry of endogenous molecules .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

Key Insights:

- The carbamoyl group in the target compound lowers LogP compared to SS3’s chloro and hydroxyphenyl substituents, suggesting improved aqueous solubility.

- Caffeic acid’s high solubility stems from its dihydroxyphenyl and propenoic acid groups, which enhance ionization .

Biological Activity

4-(3-Carbamoylazetidin-1-yl)benzoic acid is a compound characterized by its unique azetidine structure and carbamoyl group, which may impart specific biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Carbamoylazetidin-1-yl)benzoic acid can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 4-(3-Carbamoylazetidin-1-yl)benzoic acid

This compound's azetidine ring contributes to its unique properties, potentially affecting its interaction with biological systems.

The mechanism by which benzoic acid derivatives exert their antimicrobial effects often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, compounds have been shown to increase membrane permeability in S. aureus, leading to cell lysis . While direct studies on the specific mechanism of 4-(3-Carbamoylazetidin-1-yl)benzoic acid are lacking, it is reasonable to hypothesize that it may share similar mechanisms with its analogs.

Case Studies and Research Findings

A comprehensive review of literature reveals a few key findings regarding the biological activity of related compounds:

- Antibacterial Efficacy : A study demonstrated that certain benzoic acid derivatives exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications in the side chains significantly influenced their efficacy .

- Resistance Studies : Research on related compounds showed that bacteria like E. faecalis did not develop resistance over extended periods when treated with specific benzoic acid derivatives, suggesting a stable mechanism of action .

- Antioxidant Activity : Some derivatives have also been evaluated for antioxidant properties, with promising results indicating that they could scavenge free radicals effectively . This property may contribute to their overall therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.